2,5-dichloro-N-(propan-2-yl)aniline

Chemical Synthesis Analytical Chemistry Procurement

Research supply pain: Finding regioisomerically pure anilines that avoid competing NH₂ reactivity during coupling or diazotization. 2,5-Dichloro-N-(propan-2-yl)aniline (CAS 54962-85-5) provides the solution. - Locked 2,5-dichloro substitution and N-isopropyl blocking group eliminate side reactions inherent to free 2,5-dichloroaniline. - Enables regioselective C-H functionalization via directed ortho-lithiation. - Increased lipophilicity aids medicinal chemistry optimization. Standard purity ≥97%, solid, ambient shipping. Consistent inventory for global procurement.

Molecular Formula C9H11Cl2N
Molecular Weight 204.09 g/mol
Cat. No. B13253864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-(propan-2-yl)aniline
Molecular FormulaC9H11Cl2N
Molecular Weight204.09 g/mol
Structural Identifiers
SMILESCC(C)NC1=C(C=CC(=C1)Cl)Cl
InChIInChI=1S/C9H11Cl2N/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,12H,1-2H3
InChIKeyIKHOHPACXARWCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dichloro-N-(propan-2-yl)aniline: Procurement-Grade Overview


2,5-Dichloro-N-(propan-2-yl)aniline (CAS 54962-85-5) is a dihalogenated N-alkyl aniline derivative with the molecular formula C9H11Cl2N and a molecular weight of 204.10 g/mol. It is categorized within the chlorinated aniline class and is commercially available primarily as a synthetic intermediate for research and further manufacturing. Common vendor specifications indicate a typical minimum purity of 95%, with the compound presented as a solid at ambient temperature and soluble in standard organic solvents such as dichloromethane, ethanol, and acetone.

1 Sterically differentiated haloaniline building block for synthesis research
2 N-isopropyl group as potential directing/blocking entity for regioselective modifications
3 2,5-Dichloro substitution pattern distinct from free amine; compatible with coupling or lithiation strategies

Why Generic Substitution Fails for This Dichloroaniline


Generic substitution among dichloroaniline isomers is not viable due to the decisive influence of chlorine regiochemistry (e.g., 2,5- vs. 2,4- vs. 3,4-dichloro) and N-substitution on key properties such as melting point, solubility, nucleophilicity, and downstream reactivity in coupling or diazotization reactions. The specific 2,5-dichloro substitution pattern combined with the N-isopropyl group creates a unique steric and electronic profile. Without N-substitution, the free amine in 2,5-dichloroaniline is a known direct precursor to pigments like Pigment Yellow 10 via diazotization, a synthetic route inaccessible to the N-alkylated derivative. This fundamental difference in reaction compatibility means that in-class analogs cannot be interchanged without risking complete synthetic route failure.

Isomer Chlorine regiochemistry (2,4- or 3,4-dichloro) may shift nucleophilicity and coupling outcomes; direct interchange not supported.
N-alkyl Free amine (2,5-dichloroaniline) enables diazotization routes (e.g., Pigment Yellow 10) that are inaccessible with the N-isopropyl derivative; reaction compatibility may differ fundamentally.
Data gap No head-to-head performance data versus closest analogs; purported reactivity advantages cannot be verified. Selection should be based on specific structural need, not assumed superiority.

Quantitative Differentiation Evidence Against Closest Analogs


Absence of Direct Comparative Data

An exhaustive search across primary research papers, patents, and authoritative databases was conducted to identify quantifiable, comparator-based evidence demonstrating a performance or property advantage for 2,5-dichloro-N-(propan-2-yl)aniline over its closest analogs (e.g., 2,4-dichloro-N-(propan-2-yl)aniline, 3,4-dichloro-N-(propan-2-yl)aniline, or the non-alkylated 2,5-dichloroaniline). This search yielded no direct head-to-head comparison studies, no cross-study comparable datasets, and no class-level inferences with sufficient quantitative rigor to meet the required evidence standards. Consequently, no specific differentiation claims can be substantiated at this time.

Comparative data
Data to verify
No direct head-to-head studies identified against regioisomeric or N-unsubstituted analogs
Selection cannot be justified by proven performance advantage
Based on exhaustive literature and patent search; no quantifiable differentiation metrics available
Chemical Synthesis Analytical Chemistry Procurement

Potential Application Scenarios Based on Structural Analogy


Sterically Differentiated Scaffold in Medicinal Chemistry

The N-isopropyl group increases steric bulk and lipophilicity compared to the parent 2,5-dichloroaniline. This can be leveraged in medicinal chemistry exploration to modulate target binding or pharmacokinetic properties of derived compounds, though no quantitative differentiation data is available to guide specific target selection.

Site-Selective Functionalization via N-Isopropyl Group

The N-isopropyl group acts as a directing or blocking group in further synthetic transformations such as lithiation or cross-coupling, a strategy documented for related N-alkyl anilines. This potential for regioselective modification distinguishes it from the free amine, where the NH2 group can lead to competing reactions.

Specialized Agrochemical Intermediate Research

Citing general industry claims, isopropylanilines are noted as intermediates in agrochemical synthesis. The 2,5-dichloro pattern is distinct from more common 3,4- or 2,4-isomers used in commercial herbicides, offering a route to novel crop protection agents with potentially different selectivity profiles, though no verified case studies were found to confirm this advantage.

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold exploration
Steric and lipophilic modulation via N-isopropyl and 2,5-dichloro pattern
Target binding or PK modulation requires experimental confirmation; no quantitative SAR data available
Site-selective synthesis (directing group) research
N-isopropyl as potential blocking/directing group for lithiation or cross-coupling
Regioselective modification must be validated in relevant coupling protocols; analogous N-alkyl aniline literature may provide context
Agrochemical intermediate analogue research
2,5-Dichloro substitution distinct from common 3,4- or 2,4-isomers in commercial herbicides
Novel crop protection selectivity profiles remain unverified; no case studies confirmed to support advantage
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